7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C18H13FN4O and its molecular weight is 320.327. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, similar to the one mentioned, have shown promising antibacterial activity, particularly against Staphylococcus aureus. These compounds, due to their structural similarity to DNA gyrase inhibitors, exhibit potential as novel antibacterial agents. The antibacterial effectiveness of these compounds, especially against antibiotic-resistant strains, highlights their significance in addressing current challenges in treating bacterial infections (Li & Zhang, 2021).
Optical Sensors and Medicinal Applications
Derivatives of pyrimidines, as seen in "7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine," have been identified as exquisite materials for optical sensors due to their ability to form coordination and hydrogen bonds. These compounds also possess a range of biological and medicinal applications, demonstrating the versatility of the pyrimidine derivatives in both sensory technology and therapeutic domains (Jindal & Kaur, 2021).
Kinase Inhibition for Anti-inflammatory Purposes
Compounds with tri- and tetra-substituted imidazole scaffolds, related to the core structure of "this compound," have been reviewed for their selective inhibition of p38 MAP kinase. This enzyme is implicated in the release of pro-inflammatory cytokines. The selective inhibition of this kinase represents a therapeutic approach to treating inflammation-related diseases (Scior et al., 2011).
Optoelectronic Materials
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, similar to the chemical structure , is valuable for creating novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the intersection of organic chemistry and material science (Lipunova et al., 2018).
Malaria Treatment
Exploration of the pyrimidine biosynthetic pathway, particularly focusing on compounds like "this compound," has identified new targets for anti-malarial drug discovery. The enzyme dihydroorotate dehydrogenase (PfDHODH) from Plasmodium falciparum, involved in pyrimidine biosynthesis, has been identified as a promising target for novel anti-malarial chemotherapy, leading to the development of potent inhibitors (Phillips & Rathod, 2010).
Mechanism of Action
Target of Action
Compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets are involved in various biological processes such as immune response, cell proliferation, and signal transduction.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound acts as a JAK inhibitor, it would affect the JAK-STAT signaling pathway, which is involved in processes such as cell growth, cell differentiation, and immune response .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as a JAK inhibitor, it could potentially inhibit cell proliferation and modulate immune response .
Biochemical Analysis
Biochemical Properties
It is known that triazole compounds can interact with a variety of enzymes and receptors
Cellular Effects
Based on the known properties of triazole compounds, it can be hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
7-[2-[(4-fluorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O/c19-14-7-5-13(6-8-14)11-24-17-4-2-1-3-15(17)16-9-10-20-18-21-12-22-23(16)18/h1-10,12H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHMQNGWXCFEAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC3=NC=NN23)OCC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326997 | |
Record name | 7-[2-[(4-fluorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819382 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672949-64-3 | |
Record name | 7-[2-[(4-fluorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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